molecular formula C8H8Cl2O B1456535 (2,3-Dichloro-4-methylphenyl)methanol CAS No. 1803779-26-1

(2,3-Dichloro-4-methylphenyl)methanol

Cat. No. B1456535
M. Wt: 191.05 g/mol
InChI Key: OBVAURMTAUVSNJ-UHFFFAOYSA-N
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Description

“(2,3-Dichloro-4-methylphenyl)methanol” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound may have similarities with other dichloro-methylphenyl methanols1.



Synthesis Analysis

The synthesis of “(2,3-Dichloro-4-methylphenyl)methanol” is not explicitly documented in the available resources. However, related compounds such as piperazines have been synthesized through reactions involving protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions2.



Molecular Structure Analysis

The molecular structure of “(2,3-Dichloro-4-methylphenyl)methanol” is not directly available. However, a similar compound, “(2,3-Dichlorophenyl)[4-(2-methyl-2-propanyl)phenyl]methanol”, has a molecular formula of CHClO with an average mass of 309.230 Da and a monoisotopic mass of 308.073456 Da3.



Chemical Reactions Analysis

Specific chemical reactions involving “(2,3-Dichloro-4-methylphenyl)methanol” are not directly available. However, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced)4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,3-Dichloro-4-methylphenyl)methanol” are not directly available. However, a similar compound, “(2,6-Dichloro-3-methylphenyl)methanol”, is described as a white to yellow powder or crystals1.


Scientific Research Applications

Catalytic Applications

  • Catalytic Oxidation of Alcohols : A study by Alexandru et al. (2014) detailed the synthesis of a dimanganese(II) complex using 2,6-diformyl-4-methylphenol, which acted as a catalyst in the oxidation of secondary alcohols to ketones. This reaction is significant for the solvent-free, low-power, microwave-assisted oxidation of alcohols, which is an environmentally friendly approach in organic synthesis (Alexandru et al., 2014).

Synthesis of Specialty Chemicals

  • Synthesis of Chiral Inducers : Xie et al. (2015) reported a straightforward and practical method to access chiral inducers like (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, employing methanol as a methylating reagent. Such chiral inducers are pivotal in asymmetric organic synthesis, emphasizing the role of compounds like (2,3-Dichloro-4-methylphenyl)methanol in creating complex molecular architectures (Xie et al., 2015).

Methanol as a Reactant in Synthesis

  • Methanol in the Synthesis of Liquid Crystal Monomers : Research by Yoshiteru et al. (2004) explored the use of supercritical methanol for the selective methylation of 4-methylbiphenyl to produce 4,4'-dimethylbiphenyl, a valuable monomer for thermotropic liquid crystals and engineering plastics. This study highlights the utility of methanol, potentially including derivatives like (2,3-Dichloro-4-methylphenyl)methanol, in synthesizing materials with specific applications (Yoshiteru et al., 2004).

Biological and Biomedical Applications

  • Biological Conversion of Methanol : Whitaker et al. (2017) discussed engineering Escherichia coli for the biological conversion of methanol to specialty chemicals. This study is relevant as it shows the potential of using methanol derivatives in biotechnological applications for producing valuable compounds (Whitaker et al., 2017).

Future Directions

The future directions for research and applications of “(2,3-Dichloro-4-methylphenyl)methanol” are not directly available. However, the study and application of similar compounds continue to be an active area of research6.


Please note that the information provided is based on the closest available data and may not fully represent the exact properties of “(2,3-Dichloro-4-methylphenyl)methanol”. For more accurate information, further experimental studies and analyses would be required.


properties

IUPAC Name

(2,3-dichloro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVAURMTAUVSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichloro-4-methylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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